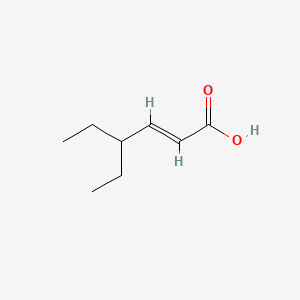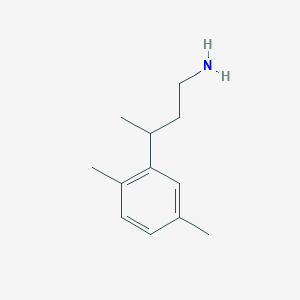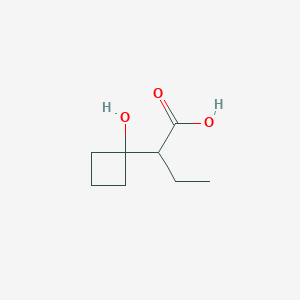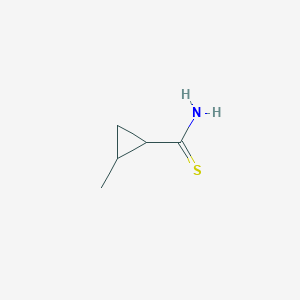![molecular formula C8H11BrO B15323276 3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
3-(Bromomethyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)spiro[3.3]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a bromomethyl group is attached to a spiro[3.3]heptan-1-one core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)spiro[3.3]heptan-1-one typically involves the bromination of spiro[3.3]heptan-1-one. One common method includes the reaction of spiro[3.3]heptan-1-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Scientific Research Applications
3-(Bromomethyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)spiro[3.3]heptan-1-one involves its reactivity due to the presence of the bromomethyl group and the strained spirocyclic structure. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The spirocyclic structure imparts strain, making the compound more reactive in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere used in medicinal chemistry.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different structural features.
Cubane: Known for its high strain and unique properties in chemical synthesis.
Uniqueness
3-(Bromomethyl)spiro[3.3]heptan-1-one is unique due to its combination of a reactive bromomethyl group and a strained spirocyclic core. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for developing new drug candidates with improved properties .
Properties
Molecular Formula |
C8H11BrO |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
1-(bromomethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H11BrO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2 |
InChI Key |
UQLHEVHAEYUUML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


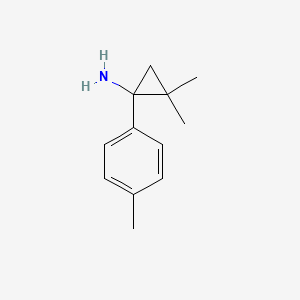
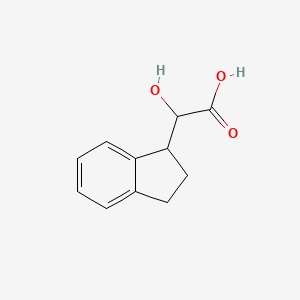
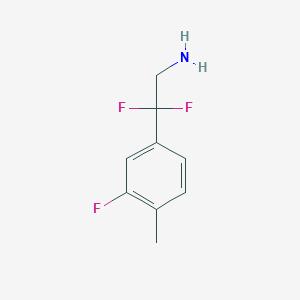


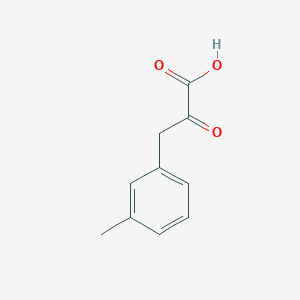
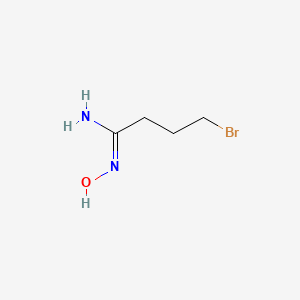
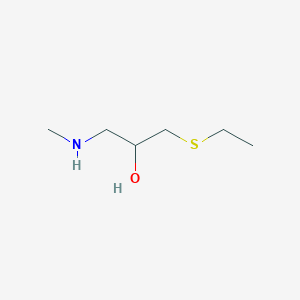
amine, Mixture of diastereomers](/img/structure/B15323237.png)

